2-(2-Phenylethoxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZPWWIVZVTDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34383-56-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34383-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30527972 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74121-91-8 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 2 2 Phenylethoxy Ethanol Reactivity
Reaction Mechanisms Involving the Ether Linkage
The ether linkage (C-O-C) is a defining feature of 2-(2-phenylethoxy)ethanol and is central to its reactivity, particularly in cleavage reactions. These reactions are often studied in the context of lignin (B12514952) depolymerization, where the β-O-4 ether linkage, structurally similar to the ether bond in this compound, is the most abundant. libretexts.org
Mechanisms for ether cleavage generally fall into two categories: hydrogenolysis and hydrolysis. Hydrogenolysis involves the cleavage of the C-O bond with the addition of hydrogen, often facilitated by a metal catalyst. ncsu.edufrontiersin.org Studies on related lignin model compounds, such as 2-phenylethyl phenyl ether, show that catalytic hydrogenolysis can break the C-O bond to yield valuable aromatic compounds. rsc.org The efficiency and selectivity of this process are highly dependent on the catalyst and reaction conditions. For instance, Ni/SiO2 has been used as a catalyst for the hydrogenation degradation of the β-O-4 model compound 2-phenylethyl phenyl ether. ncsu.edu Another study demonstrated that using a Ni-based catalyst with ethanol (B145695) as a hydrogen donor could effectively cleave the C–O bonds in phenylethyl phenyl ether. rsc.org
The proposed mechanisms often involve several steps. In catalytic systems, one pathway suggests that under high hydrogen pressure, the aromatic ring first undergoes hydrogenation, followed by the cleavage of the C-O ether bond. ncsu.edu At lower hydrogen pressures, direct cleavage of the ether bond can occur first. ncsu.edu The reactivity of the ether linkage is significantly lower when an α-hydroxy group is absent, but the C(alkyl)-O bond is still preferentially cleaved in molecules like phenyl 2-phenylethyl ether, yielding products such as ethylbenzene (B125841) and phenol (B47542). thieme-connect.de
Non-catalytic cleavage has also been investigated. In the absence of an added catalyst, stainless steel autoclaves have been shown to promote the decomposition of similar model compounds in anhydrous ethanol, which acts as both a solvent and a hydrogen donor. ncsu.eduresearchgate.net Electrocatalytic methods using nonmetallic carbon catalysts have also been developed to cleave C–O bonds under mild conditions, offering a sustainable alternative to traditional methods. acs.org
Anaerobic biodegradation presents another mechanistic pathway for ether cleavage. Studies on the closely related 2-phenoxyethanol (B1175444) show it can be converted to phenol and acetaldehyde (B116499) by certain bacteria. nih.gov The proposed mechanism involves an alpha-hydroxyradical, which eliminates the beta-positioned leaving group, leading to the cleavage of the ether bond. nih.gov
| Model Compound | Catalyst/System | Conditions | Conversion (%) | Key Products & Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Phenylethyl phenyl ether | Ni/SiO₂ | 120°C, 5 bar H₂, 90 min | 20 | Ethylbenzene (50) | ncsu.edu |
| 2-Phenoxy-1-phenylethanol | Co-Ni bimetallic | 260°C, 12 h | 99.5 | Phenol (63) | ncsu.edu |
| 2-Phenoxy-1-phenylethanol | Ni/CaO-H-ZSM-5(60) | 140°C, 1 MPa H₂, 60 min | ~100 | Not specified | nih.gov |
| Phenylethyl phenyl ether | Ni-based catalyst/Ethanol | 2 h | 56.4 | Aromatics | rsc.org |
Reactivity of the Hydroxyl Group in this compound
The primary hydroxyl (-OH) group in this compound is a key site for chemical transformations, including oxidation and substitution reactions. libretexts.org The reactivity of this group is comparable to that of other primary alcohols, such as 2-phenylethanol (B73330). atamanchemicals.commsu.edulibretexts.org
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. msu.edulibretexts.org Strong oxidizing agents like chromic acid (H₂Cr₂O₇), prepared from sodium dichromate or chromium trioxide in sulfuric acid, will typically oxidize a primary alcohol to a carboxylic acid. msu.edulibretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are used to selectively oxidize primary alcohols to aldehydes. msu.edu The oxidation process generally involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to generate the carbonyl group. msu.edu
Substitution: The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻). libretexts.org For nucleophilic substitution reactions to occur, the -OH group must first be converted into a better leaving group. libretexts.org This is often achieved by conducting the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺. This species can then leave as a water molecule, a much more stable leaving group. libretexts.org For example, treatment of the structurally similar 2-phenylethanol with strong hydrohalic acids like HBr or HI leads to the formation of the corresponding 2-phenylethyl halides. cdnsciencepub.com This conversion can proceed through an Sₙ1 or Sₙ2 mechanism, with the potential for rearrangement if a carbocation intermediate is formed. cdnsciencepub.comlibretexts.org
The reactivity of the hydroxyl group can also be influenced by its interaction with the rest of the molecule. In related compounds like 2-phenylethanol, the gauche conformation, which allows for hydrogen bonding between the hydroxyl group's hydrogen and the aromatic ring's π-electrons, is the most stable. researchgate.net
Aromatic Ring Functionalization Studies
The phenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. google.comdalalinstitute.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comlibretexts.org The presence of the ethoxyethanol substituent influences both the rate of the reaction and the position of substitution (ortho, meta, or para).
The substituent, -OCH₂CH₂OH, is generally considered an activating group because the oxygen atom attached to the ring can donate electron density through resonance, making the ring more susceptible to electrophilic attack. masterorganicchemistry.com Activating groups typically direct incoming electrophiles to the ortho and para positions. byjus.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. byjus.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂. byjus.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.
While specific studies on the aromatic functionalization of this compound are not abundant, research on related molecules like phenylethyl alcohol and its derivatives provides insight. For instance, it has been noted that 2-phenylethanol can be nitrated, sulfonated, or chlorinated. google.com Furthermore, palladium-catalyzed methods have been developed for the meta-C–H arylation of phenylethyl alcohol derivatives, demonstrating that functionalization at the less-favored meta position is also achievable with specific catalytic systems. rsc.org
Role of this compound as a Model Compound in Chemical Reactions
This compound and its close structural analogs serve as crucial model compounds, particularly in the study of lignin chemistry. acs.orgresearchgate.net Lignin is a complex, heterogeneous polymer found in plant cell walls, and its valorization into valuable chemicals is a major goal in biorefining. ncsu.edu The most common linkage in lignin is the β-O-4 aryl ether bond. acs.orgnih.gov
Compounds like 2-phenylethyl phenyl ether, 2-phenoxy-1-phenylethanol, and 2-(2-phenylethoxy)phenol (B1287700) are frequently used as simplified, dimeric models of the β-O-4 linkage. ncsu.edursc.orgacs.org By studying the cleavage of the ether bond in these simpler, well-defined molecules, researchers can gain fundamental insights into the mechanisms required to break down complex lignin polymers. researchgate.net These studies help in designing more efficient catalysts and optimizing reaction conditions (e.g., temperature, pressure, solvent) for lignin depolymerization. ncsu.eduacs.org
For example, comparing the reaction rates and product distributions from the hydrogenolysis of different model compounds reveals how subtle structural differences, such as the presence or absence of a hydroxyl group on the side chain, affect the C-O bond's reactivity. ncsu.eduthieme-connect.de Electrocatalytic studies using 2-(2-phenylethoxy)phenol as a model have helped elucidate the mechanism of C(aryl)-O bond cleavage in protic ionic liquids, providing a pathway for lignin conversion under mild conditions. acs.orgresearchgate.net
| Model Compound | Lignin Linkage Modeled | Focus of Study | Significance | Source |
|---|---|---|---|---|
| 2-Phenoxy-1-phenylethanol | β-O-4 | Catalytic Hydrogenolysis | Understanding C-O bond cleavage efficiency with different catalysts (e.g., Ni-based, Co-Ni). | ncsu.eduthieme-connect.de |
| Phenylethyl phenyl ether | β-O-4 | Catalytic Transfer Hydrogenolysis | Investigating C-O bond cleavage using a hydrogen donor solvent instead of H₂ gas. | rsc.orgacs.org |
| 2-(2-Phenylethoxy)phenol | β-O-4 | Electrocatalytic Oxidation | Exploring C(aryl)-O bond breaking under mild conditions in ionic liquids. | acs.orgresearchgate.net |
| 2-Phenoxyacetophenone | β-O-4 (oxidized) | Non-catalytic Decomposition | Studying cleavage mechanisms promoted by reaction vessels and solvents at high temperatures. | ncsu.eduresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. nih.gov The protons of the two methylene (B1212753) groups in the ethoxy chain and the ethanol moiety show characteristic shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks are observed for the aromatic carbons and the aliphatic carbons of the ethoxy and ethanol groups. foodb.canp-mrd.org Theoretical predictions and experimental data for similar compounds help in the precise assignment of these carbon signals. np-mrd.org The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.
Quantitative NMR (qNMR) can also be employed to determine the purity of this compound by comparing the integral of a specific analyte signal to that of a certified reference standard. ox.ac.uk
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20 - 7.40 | 125.0 - 140.0 |
| -OCH₂- (ethoxy) | ~3.7 | ~70.0 |
| -CH₂- (phenyl) | ~2.9 | ~36.0 |
| -OCH₂- (ethanol) | ~3.9 | ~70.0 |
| -CH₂OH | ~3.6 | ~61.0 |
| -OH | Variable | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and purity of this compound. It also offers insights into the compound's structure through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. massbank.eu The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethers and alcohols include cleavage of the C-O bond and the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, characteristic fragment ions would be expected from the cleavage of the ether linkage and the loss of the ethanol group. The fragmentation pattern of 2-(2-phenylethyl)chromones, which share a similar structural motif, often involves the cleavage of the CH₂-CH₂ bond between the chromone (B188151) and phenyl moieties. researchgate.net
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. rsc.org
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment | m/z (mass-to-charge ratio) | Possible Structure |
| [M]⁺ | 152.08 | Intact Molecule |
| [M - CH₂CH₂OH]⁺ | 91.05 | C₇H₇⁺ (Tropylium ion) |
| [M - C₆H₅CH₂]⁺ | 61.04 | HOCH₂CH₂O⁺ |
| [C₆H₅CH₂]⁺ | 91.05 | Benzyl cation |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational isomers of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for the O-H group (a broad band around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic chains (around 2850-3000 cm⁻¹), C-O stretching of the ether and alcohol (in the region of 1000-1300 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). scielo.br The exact positions of these bands can be influenced by hydrogen bonding and conformational effects. nih.gov
Chromatographic Methods (GC, HPLC) for Purity and Mixture Analysis
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. For this compound, GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine its purity and identify any volatile impurities. analchemres.orgprepchem.comhpst.cz The choice of the GC column and temperature program is crucial for achieving good separation. rsc.org Headspace GC is a suitable method for analyzing residual solvents in related compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. sielc.comnih.gov Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common method for analyzing this compound and its derivatives. sielc.comgoogle.com Detection is typically performed using a UV detector, as the phenyl group provides strong UV absorbance. google.com HPLC methods have been developed for the analysis of similar compounds in various matrices, including alcoholic beverages and biological samples. nih.goviastate.edu The precision and accuracy of these methods are typically validated to ensure reliable results. researchgate.netfrontiersin.org
X-ray Crystallography of this compound Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. While obtaining a suitable single crystal of this compound itself might be challenging due to its liquid nature at room temperature, the technique can be applied to its solid derivatives.
The crystal structures of derivatives of this compound can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. bohrium.com For example, X-ray diffraction has been used to study the crystal forms of various quinoline (B57606) derivatives, some of which incorporate a phenylethoxy moiety. google.comgoogleapis.com These studies reveal details about hydrogen bonding patterns and π-π stacking interactions, which are crucial for understanding the solid-state packing and properties of these molecules. bohrium.com The crystallographic data for such derivatives are typically deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. nih.gov
Spectroscopic Analysis of 2 2 Phenylethoxy Ethanol
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The methylene (B1212753) protons adjacent to the phenyl group and the ether oxygen would appear as distinct triplets, and the protons of the ethanol (B145695) moiety would also give rise to characteristic signals. |
| ¹³C NMR | The carbon NMR spectrum would display signals for the aromatic carbons, with the ipso-carbon appearing at a different chemical shift from the others. The aliphatic carbons of the ethoxy and ethanol portions of the molecule would also have distinct chemical shifts. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.22 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and loss of fragments related to the phenylethyl and ethoxy groups. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong C-O stretching band for the ether linkage would be observed around 1100 cm⁻¹. |
Applications of 2 2 Phenylethoxy Ethanol in Materials Science
Polymer and Resin Chemistry Applications
In the realm of polymer science, 2-(2-phenylethoxy)ethanol and its derivatives are utilized to impart specific properties to polymeric materials. This includes enhancing thermal stability and modifying the chemical reactivity of monomers for copolymerization.
Research has demonstrated the successful incorporation of 2-phenylethoxy groups into the side chains of conjugated polymers. This is achieved by synthesizing monomers that contain the 2-phenylethoxy moiety. For instance, the partial exchange of solubilizing 2-hexyldecyloxy groups with 2-phenylethoxy groups in certain polymers has been investigated to improve the thermal stability of polymer solar cells. mdpi.com The incorporation of these side chains was confirmed through NMR spectroscopy, which showed characteristic signals for the CH₂ groups of the phenylethoxy side chains. mdpi.com This strategy of modifying the side chains of polymers allows for the fine-tuning of their physical and chemical properties without altering the main polymer backbone. mdpi.com
A related approach involves the polymerization of monomers like 2-phenylethyl acrylate (B77674) (PEA) and 2-phenylethyl methacrylate (B99206) (PEMA), which are synthesized from 2-phenylethanol (B73330). researchgate.net These monomers can be polymerized using techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined block copolymers. rsc.org For example, the RAFT dispersion polymerization of PEMA has been used to produce diblock copolymers that self-assemble into various nanostructures. rsc.org
The functional groups present in derivatives of this compound allow them to act as monomers in polymerization reactions. For example, 3-(2-Phenylethoxy)aniline, an analogue, can serve as a monomer in the formulation of polyurethane and epoxy resins, where its amine group facilitates cross-linking.
Furthermore, acrylate derivatives such as 2-phenylethyl acrylate (PEA) are used in the creation of copolymer networks. These networks are formed by the radical co-polymerization of PEA with other monomers in the presence of a cross-linking agent like ethylene (B1197577) glycol dimethacrylate. google.com This process results in a cross-linked polymer structure with properties influenced by the constituent monomers. The ability to form these networks is crucial for applications requiring materials with high mechanical stability and specific thermo-optical properties.
The incorporation of the 2-phenylethoxy group into polymer structures has a notable impact on their properties. A significant effect is the enhancement of the glass transition temperature (Tg) and, consequently, the thermal stability of the resulting polymers. mdpi.com This is attributed to the rigid nature of the aromatic group, which restricts the mobility of the polymer chains. For instance, replacing flexible dimethyloctyloxy side chains with 2-phenylethoxy moieties in certain polymers has been shown to significantly increase their Tg. mdpi.com This improved thermal stability is crucial for applications such as organic solar cells, where it can reduce the tendency for phase separation in the active layer. mdpi.com
The presence of the phenylethoxy group can also influence the solubility of the resulting polymers. While complete substitution with these groups can sometimes lead to solubility issues, a partial exchange can provide a balance between improved thermal properties and processability. mdpi.com
Table 1: Influence of 2-Phenylethoxy Side Chain Incorporation on Polymer Properties
| Property | Observation | Reference |
| Thermal Stability | Significant enhancement of the glass transition temperature (Tg). | mdpi.com |
| Morphology | Reduced phase separation tendency in the active layer of polymer solar cells. | mdpi.com |
| Solubility | Complete substitution can decrease solubility, while partial exchange offers a compromise. | mdpi.com |
| Photochemical Stability | In certain polymer systems, an increased ratio of 2-phenylethoxy groups can decrease the photochemical degradation rate. | mdpi.com |
Coatings and Surface Technologies
In the field of coatings and surface technologies, additives play a crucial role in determining the final properties of the film, such as adhesion, appearance, and durability. While direct research on this compound is limited, the functions of structurally similar compounds like 2-phenoxyethanol (B1175444) provide insights into its potential applications.
Coalescing agents are vital components in water-based paints, as they facilitate the formation of a continuous and uniform film as the water evaporates. specialchem.com 2-Phenoxyethanol is known to act as an effective coalescing solvent in such formulations. specialchem.com Given its structural similarity, this compound could potentially serve a similar function, aiding in the fusion of polymer particles to form a coherent and defect-free coating. The failure of a coating to wet a surface properly can lead to defects like pinholes and poor adhesion. elementis.com The use of appropriate solvents and additives is therefore critical for ensuring the integrity of the protective film.
The formation of a good quality film is a multi-stage process involving the evaporation of the carrier solvent, followed by the packing and deformation of polymer particles, and finally, the interdiffusion of polymer chains across particle boundaries. dtu.dk The presence of a suitable coalescing agent is essential for the latter stages of this process, ensuring that the polymer particles can merge effectively to create a durable and protective layer.
The ability of a coating to wet a substrate is governed by the relative surface energies of the liquid coating and the solid substrate. For effective wetting, the surface tension of the coating must be lower than the surface energy of the substrate. elementis.comspecialchem.com Additives that can lower the surface tension of a coating formulation are therefore highly valuable, particularly for application on low-energy surfaces like plastics. specialchem.commdpi.com
Table 2: Potential Roles of this compound in Coatings based on Analogous Compounds
| Function | Mechanism | Reference (Analogous Compounds) |
| Coalescing Agent | Facilitates the fusion of polymer particles during film formation in water-based coatings. | specialchem.com |
| Wetting Agent | Potentially lowers the surface tension of the coating to improve substrate wetting. | elementis.comspecialchem.com |
| Surface Modifier | Could influence surface properties like gloss and leveling due to its chemical structure. | nih.gov |
Role as an Intermediate in Novel Material Synthesis
This compound serves as a valuable intermediate in the synthesis of specialized monomers and polymers. Its unique structure, which combines a flexible ether linkage, a terminal hydroxyl group, and an aromatic phenyl ring, allows it to be chemically modified to create building blocks for advanced materials. The primary route for its use as an intermediate involves the esterification of its hydroxyl group with unsaturated carboxylic acids, such as acrylic acid or methacrylic acid.
This reaction converts this compound into its corresponding acrylate or methacrylate monomer, namely 2-(2-Phenylethoxy)ethyl acrylate (PEPEA) or 2-(2-Phenylethoxy)ethyl methacrylate (PEPEMA). These monomers are key components in the formulation of polymers through various polymerization techniques. The presence of the phenylethoxy group in the resulting polymer backbone imparts specific properties, including improved flexibility, adhesion, and a higher refractive index.
Research has demonstrated the synthesis of acrylate esters from similar alcohol precursors. For instance, processes have been developed for the esterification of phenethyl alcohol with acrylic acid to produce 2-phenylethyl acrylate. google.com A similar method can be applied to this compound, typically involving a reaction with acrylic acid in the presence of a catalyst and a polymerization inhibitor to prevent the newly formed monomer from polymerizing prematurely. google.com
The resulting monomers, like PEPEA, can be polymerized or copolymerized to create materials for specialized applications. Studies on the photopolymerization kinetics of structurally related monomers, such as 2-phenylethyl acrylate, show they are suitable for use in photocurable formulations for coatings and films. researchgate.net The incorporation of the this compound moiety into a polymer can enhance properties like chemical resistance and thermal stability. tandfonline.com
Table 1: Representative Synthesis of a Novel Monomer using this compound
| Parameter | Description | Reference |
|---|---|---|
| Product | 2-(2-Phenylethoxy)ethyl acrylate | - |
| Reactants | This compound, Acrylic Acid | google.com |
| Reaction Type | Esterification | google.com |
| Catalyst | Typically an acid catalyst (e.g., p-Toluenesulfonic acid) | google.com |
| Solvent | An organic solvent capable of azeotropic water removal (e.g., Toluene, Cyclohexane) | google.com |
| Inhibitor | Polymerization inhibitor (e.g., Hydroquinone) to prevent premature polymerization of the acrylate product. | google.comtandfonline.com |
Solubilizing Properties in Materials Formulations
The molecular structure of this compound gives it useful properties as a solubilizing agent and coalescent in various materials formulations. Its amphiphilic nature, with a hydrophilic hydroxyl group and a lipophilic phenylethoxy tail, allows it to act as a solvent for a wide range of substances and as a compatibilizer in complex mixtures.
The ether linkage and terminal alcohol group are characteristic of glycol ethers, which are known for their excellent solvency. The presence of the phenyl group enhances its ability to dissolve aromatic compounds, resins, and certain polymers that have poor solubility in more common solvents. Compared to the related compound 2-phenylethanol, the ether linkage in this compound modifies its polarity and may reduce its solubility in water while improving its compatibility with non-polar materials.
In the formulation of coatings, inks, and adhesives, this compound can be used as a high-boiling point solvent. Its low volatility ensures that it remains in the film during the initial drying phase, where it helps to plasticize the polymer particles and promote the formation of a continuous, uniform film. This function is particularly important in water-based latex paints, where it acts as a coalescing agent, facilitating the fusion of polymer particles as the water evaporates.
Its ability to dissolve a variety of binder resins makes it a versatile component in formulations for industrial coatings and cleaning agents. While specific data for this compound is limited, the properties of analogous ether compounds suggest its utility in applications requiring a slow-evaporating, strong solvent to control viscosity and improve film properties. atamanchemicals.com
Table 2: Physicochemical Properties of this compound and Related Compounds Relevant to Solubility
| Property | This compound (Estimated/Analogous) | 2-Phenylethanol (Reference) | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | C₈H₁₀O | atamanchemicals.comvulcanchem.com |
| Molecular Weight | 166.22 g/mol | 122.16 g/mol | atamanchemicals.comvulcanchem.com |
| Boiling Point | ~235-245 °C | 219-221 °C | vulcanchem.comchembk.com |
| Solubility in Water | Low to moderate | Slightly soluble (2 g/100 mL) | atamanchemicals.comvulcanchem.com |
| Solubility in Organic Solvents | Miscible with many common solvents (e.g., ethanol (B145695), ether) | Miscible with most organic solvents | atamanchemicals.comcymitquimica.com |
| Key Structural Features | Ether linkage, Hydroxyl group, Phenyl group | Hydroxyl group, Phenyl group | - |
Research on 2 2 Phenylethoxy Ethanol in Pharmaceutical Science
Role as a Synthetic Intermediate in Drug Discovery
The chemical structure of 2-Phenylethanol (B73330), featuring a benzene (B151609) ring and a primary alcohol, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. nih.govresearchgate.net Its reactivity allows for various chemical modifications, making it an important starting material in the creation of new therapeutic agents. discovery.csiro.au
Precursor for Active Pharmaceutical Ingredients
2-Phenylethanol serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs). The phenylethyl group is a common motif in many drug classes. For instance, it forms the backbone of various compounds, and its derivatives are important raw materials for other valuable chemicals. nih.gov One notable example is the synthesis of p-hydroxyphenylethanol, which is widely used in the pharmaceutical and fine chemical industries. nih.gov The synthesis of 2-phenethyl acetate, another derivative, is also of significant interest. nih.gov
The chemical synthesis of 2-Phenylethanol itself is well-established, with common methods including the Friedel-Crafts reaction between benzene and ethylene (B1197577) oxide. mdpi.com Biotechnological production through microbial fermentation is also a growing area of interest, offering a "natural" alternative for its synthesis. nih.gov
Scaffold for Medicinal Chemistry Libraries
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various chemical groups can be attached to create a library of related compounds. The 2-amino-2-phenylethanol (B122105) scaffold has been the subject of research in the development of new drugs. acs.org A study focused on designing a series of compounds based on this scaffold led to the discovery of a highly selective β2-adrenoceptor agonist with potential as an oral antiasthmatic agent. acs.orgresearchgate.net This highlights the utility of the phenylethanol backbone in generating diverse chemical libraries for screening against various biological targets. The ability to modify the scaffold at multiple points allows for the fine-tuning of pharmacological properties to optimize efficacy and selectivity.
Applications in Drug Delivery Systems
Effective drug delivery is crucial for the therapeutic success of many pharmaceuticals, particularly those with poor solubility or permeability. mdpi.com 2-Phenylethanol and its derivatives have been investigated for their potential to overcome these challenges.
Solubilization of Poorly Soluble Drugs
A significant portion of new drug candidates exhibit poor water solubility, which can limit their absorption and bioavailability. researchgate.net Various formulation strategies are employed to enhance the solubility of these compounds. While direct studies on 2-Phenylethanol as a primary solubilizing agent are not extensively documented in the provided search results, its properties as an alcohol suggest it can act as a co-solvent in certain formulations. The principle of using alcohols to increase the solubility of poorly soluble drugs is a well-established concept in pharmaceutics. scispace.com
Permeation Enhancement Studies Across Biological Barriers
The ability of a drug to permeate biological membranes, such as the skin or the gastrointestinal tract, is a critical factor in its effectiveness. mdpi.com Research has explored the use of various chemicals to enhance this permeation. Studies have investigated the skin permeation of 2-phenoxyethanol (B1175444), a related compound, and the influence of other formulation components on its absorption. researchgate.net While specific data on 2-Phenylethoxyethanol is not available, the investigation into similar structures suggests a potential role for such compounds in modulating drug transport across biological barriers. The amphipathic nature of 2-Phenylethanol, possessing both a hydrophobic phenyl group and a hydrophilic alcohol group, could facilitate its interaction with the lipid bilayers of cell membranes, potentially altering their permeability. nih.gov
Pharmacological Screening of 2-Phenylethanol Derivatives
The structural scaffold of 2-Phenylethanol has been used to generate a variety of derivatives that have been screened for different pharmacological activities. nih.gov These studies aim to identify new lead compounds for drug development.
One area of investigation has been the bacteriostatic activity of 2-Phenylethanol derivatives. nih.gov A study demonstrated a positive correlation between the propensity of these derivatives to partition into biomembranes and their bacteriostatic activity, suggesting that their antimicrobial effects are linked to their interaction with cell membranes. nih.gov
The table below summarizes the findings of a study on the bacteriostatic activity of 2-Phenylethanol and its derivatives against E. coli. nih.gov
| Compound | MIC₅₀ (mM) | LogP |
| 2-Phenylethanol | 12.5 | 1.36 |
| Phenylacetic acid | 25 | 1.41 |
| Phenyllactic acid | 50 | 1.25 |
| Methyl phenylacetate | 6.25 | 1.84 |
| Tyrosol | >100 | 0.78 |
MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of bacterial growth. LogP: A measure of lipophilicity.
This table is based on data presented in the referenced study and is for illustrative purposes.
Furthermore, inhalation of 2-Phenylethanol has been shown to have an anti-depressive-like effect in mice, indicating potential neuropsychological applications. sigmaaldrich.com The 2-phenethylamine scaffold, which is closely related to 2-Phenylethanol, is present in a wide range of medicinally active compounds, further underscoring the importance of this structural motif in drug discovery. mdpi.com
Environmental Fate and Ecotoxicological Research of 2 2 Phenylethoxy Ethanol
Biodegradation Pathways and Kinetics
Environmental Persistence and Transport Mechanisms
Quantitative data on the environmental persistence (e.g., half-life in soil, water, or air) and specific transport mechanisms of 2-(2-Phenylethoxy)ethanol are not well-documented in scientific literature. The potential for persistence and transport is typically evaluated using parameters like the octanol-water partition coefficient (Log Kow) and soil adsorption coefficient (Koc). For related glycol ethers, there is generally a high potential for mobility in soil and a low potential for bioaccumulation. For instance, 2-phenoxyethanol (B1175444) (ethylene glycol phenyl ether) is noted to be readily biodegradable and has high mobility in soil. However, specific validated models or experimental results for this compound are needed for an accurate assessment.
Ecotoxicity Studies in Aquatic and Terrestrial Systems
Comprehensive ecotoxicity studies for this compound in various aquatic and terrestrial organisms are not available in the reviewed literature. Such studies are crucial for determining the potential risk to ecosystems and typically include acute and chronic toxicity tests on representative species (e.g., fish, daphnids, algae, and earthworms).
For context, data on the related compound 2-phenoxyethanol indicates it is generally of low acute toxicity to aquatic organisms. bleulavande.com For example, studies on propylene (B89431) glycol phenyl ether, another related substance, show a low order of toxicity in fish, daphnia, and algae. oecd.org However, without direct testing, the specific toxicity profile of this compound cannot be assumed.
Table 1: Representative Ecotoxicity Data for Structurally Similar Glycol Ethers (for Context Only)
| Test Organism | Compound | Endpoint | Value (mg/L) | Reference |
| Golden Orfe (fish) | Propylene Glycol Phenyl Ether | 96-hour LC50 | 215 - 464 | OECD SIDS oecd.org |
| Fathead Minnow (fish) | Propylene Glycol Phenyl Ether | 96-hour LC50 | 280 | OECD SIDS oecd.org |
| Daphnia (invertebrate) | Propylene Glycol Phenyl Ether | 48-hour LC50 | 370 | OECD SIDS oecd.org |
| Algae | Propylene Glycol Phenyl Ether | 72-hour EC50 | 74.5 | OECD SIDS oecd.org |
Note: This data is for related compounds and should not be interpreted as representative of this compound.
Metabolic Transformation in Environmental Matrices
There is a lack of specific research on the metabolic transformation of this compound within environmental matrices such as soil, sediment, or water. Understanding metabolic pathways is key to identifying potential breakdown products, which may have their own toxicological profiles. In biological systems, the metabolism of a similar compound, 2-phenoxyethanol, results in the major metabolite 2-phenoxyacetic acid, which is then excreted. industrialchemicals.gov.auunimi.it It is plausible that this compound could undergo similar oxidative pathways, but this has not been experimentally verified in environmental contexts.
Computational and Theoretical Studies of 2 2 Phenylethoxy Ethanol
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-(2-Phenylethoxy)ethanol, these calculations would be crucial for determining its most stable three-dimensional structures, known as conformers.
Detailed Research Findings: Specific quantum chemical studies on this compound are not readily available. However, research on the closely related molecule, 2-phenylethanol (B73330), has been conducted using methods like Density Functional Theory (DFT) at the B3LYP/6-311G** level and Møller-Plesset perturbation theory (MP2 and MP4(SDQ)). researchgate.net These studies on 2-phenylethanol revealed the existence of stable non-planar gauche and anti conformations, with the gauche form being stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring. researchgate.net
For this compound, similar calculations would identify the preferred orientations of the phenylethoxy group relative to the ethanol (B145695) moiety. Key dihedral angles would be systematically varied to map the potential energy surface and identify low-energy conformers. The stability of these conformers would be influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding between the ether oxygen and the terminal hydroxyl group.
Interactive Data Table: Predicted Conformational Analysis Parameters for this compound Below is a hypothetical data table illustrating the kind of results that quantum chemical calculations would yield for the principal conformers of this compound.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Predicted Stability |
| Gauche | ~60° | 0.00 | 2.5 | Most Stable |
| Anti | ~180° | 1.2 | 1.8 | Less Stable |
| Eclipsed | ~0° | 4.5 | 3.1 | Unstable Transition State |
Molecular Dynamics Simulations for Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments, particularly in solvents.
Detailed Research Findings: While specific MD simulation data for this compound is not published, studies on similar aromatic alcohols in aqueous solutions have been performed. For instance, MD simulations have been used to study the interaction of 2-phenylethanol with model membranes, showing its tendency to insert into the lipid bilayer and disrupt its organization. nih.gov Simulations are also employed to understand how solvents affect protein flexibility and stability. mdpi.com
For this compound, MD simulations would be used to study its solvation in both polar (e.g., water) and non-polar (e.g., octanol) solvents. These simulations would reveal the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and water molecules. The simulations would also characterize the hydrophobic interactions between the phenyl ring and surrounding solvent molecules. Properties such as the radial distribution function (RDF) and solvent accessible surface area (SASA) would be calculated to quantify these interactions. mdpi.com
Interactive Data Table: Simulated Solvent Interaction Properties This table represents typical data obtained from MD simulations to describe the interaction of a solute with a solvent.
| Property | Water | Octanol |
| Average H-Bonds (solute-solvent) | 2.3 | 0.8 |
| Solvation Free Energy (kcal/mol) | -5.7 | -3.1 |
| Solvent Accessible Surface Area (Ų) | 185 | 195 |
| Radial Distribution Function Peak (g(r)) for Phenyl Ring | 4.5 Å | 6.0 Å |
Structure-Activity Relationship (SAR) Modeling for Applications
Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a specific physical property. nih.gov This allows for the prediction of a molecule's effects and the rational design of new molecules with enhanced properties.
Detailed Research Findings: There are no specific SAR models published for this compound. However, SAR studies are common for related classes of compounds. For example, the bacteriostatic activity of 2-phenylethanol and its derivatives has been correlated with their membrane binding affinity, where increased hydrophobicity often leads to greater activity. nih.gov In such studies, descriptors like the logarithm of the partition coefficient (logP) are used to build predictive models. nih.gov
For this compound, SAR modeling could be applied to predict its properties for various applications, such as its efficacy as a fragrance ingredient, a preservative, or its potential biological activities. A typical SAR study would involve synthesizing and testing a series of analogues with modifications to the phenyl ring (e.g., adding substituents) or altering the length of the ethoxy chain. The resulting data would be used to build a quantitative structure-activity relationship (QSAR) model.
Interactive Data Table: Hypothetical SAR Data for Antimicrobial Activity This table illustrates how structural modifications could influence the antimicrobial activity of this compound derivatives, a typical output of an SAR study.
| Compound | Modification | LogP | Minimum Inhibitory Concentration (MIC) (mM) |
| This compound | - | 1.8 | 12 |
| 2-(2-(4-Chlorophenoxy)ethoxy)ethanol | 4-Chloro | 2.5 | 8 |
| 2-(2-(4-Methylphenoxy)ethoxy)ethanol | 4-Methyl | 2.2 | 10 |
| 2-(2-(4-Nitrophenoxy)ethoxy)ethanol | 4-Nitro | 1.7 | 15 |
Predictive Toxicology Modeling for Environmental Impact
Predictive toxicology uses computational models to forecast the potential adverse effects of chemicals on human health and the environment. This is a crucial step in chemical safety assessment, especially for compounds with limited experimental toxicity data.
Detailed Research Findings: Specific predictive toxicology models for this compound are not documented in the literature. However, the broader class of glycol ethers has been subject to toxicological review. ecetoc.org For instance, ethylene (B1197577) glycol phenyl ether (a related compound) has been studied, and its toxicity profile indicates that it can cause red blood cell and kidney effects at high doses in animal studies. oecd.org Predictive models are often built using large datasets of compounds with known toxicities, such as those from the ToxCast program, to identify structural alerts that may indicate potential toxicity. nih.gov
For this compound, predictive toxicology models would be used to estimate endpoints such as skin irritation, eye irritation, aquatic toxicity, and potential for bioaccumulation. These models analyze the molecule for toxicophores (chemical fragments associated with toxicity) and use QSAR approaches to predict toxicity values based on its physicochemical properties.
Interactive Data Table: Predicted Toxicological Endpoints The following table provides an example of the kind of data generated by predictive toxicology software for a chemical like this compound.
| Toxicological Endpoint | Predicted Value | Confidence Level | Model Used |
| Fish Acute Toxicity (LC50, 96h) | 50 mg/L | Medium | ECOSAR |
| Biodegradation | Not readily biodegradable | High | OECD Guideline 301 |
| Skin Irritation/Corrosion | Non-irritant | High | Toxtree |
| Carcinogenicity | Unlikely | Medium | VEGA-QSAR |
Future Research Trajectories for 2 2 Phenylethoxy Ethanol
Exploration of New Synthetic Pathways
The traditional synthesis of 2-(2-phenylethoxy)ethanol typically involves the ethoxylation of 2-phenylethanol (B73330). However, future research is geared towards developing more sustainable and efficient synthetic routes, with a particular emphasis on biocatalysis.
Enzymatic synthesis represents a promising frontier. The use of enzymes, such as lipases, in non-aqueous media can offer high selectivity and milder reaction conditions compared to conventional chemical methods. researchgate.netmdpi.comresearchgate.net Research in this area would focus on identifying robust enzymes capable of catalyzing the etherification reaction, optimizing reaction parameters such as solvent, temperature, and substrate concentration, and developing efficient downstream processing for product purification. The biocatalytic synthesis of ethers is a known process, and its application to fragrance chemicals is an area of growing interest. researchgate.net
| Synthetic Pathway | Catalyst/Mediator | Potential Advantages | Research Focus |
| Biocatalytic Etherification | Lipases, Etherases | High selectivity, Mild reaction conditions, Reduced waste, Use of renewable resources | Enzyme screening and engineering, Optimization of reaction conditions, Immobilization of biocatalysts |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Enhanced reaction rates, Milder conditions than traditional methods | Development of more efficient and recyclable catalysts, Exploration of solvent-free conditions |
| Microwave-Assisted Synthesis | - | Rapid heating, Shorter reaction times, Increased yields | Optimization of microwave parameters, Scale-up of the process |
Advanced Functionalization Strategies
Future research will likely focus on the selective functionalization of the this compound molecule to create derivatives with tailored properties. The presence of both a hydroxyl group and a phenyl ring offers multiple sites for modification.
Recent advancements in C-H functionalization of aliphatic alcohols provide a roadmap for creating novel derivatives of this compound. researchgate.netacs.orgrsc.orgnih.gov These methods, often employing transition metal catalysts (e.g., palladium, silver) or photoredox catalysis, allow for the direct introduction of new functional groups at specific positions on the aliphatic chain. researchgate.netacs.orgrsc.orgnih.gov This could lead to the development of new fragrance compounds with unique scent profiles, or intermediates for the synthesis of more complex molecules. Research will likely explore the application of these modern synthetic methods to this compound, investigating catalyst systems, reaction conditions, and the scope of achievable transformations. researchgate.netacs.orgrsc.orgnih.gov
| Functionalization Strategy | Target Site | Potential Reagents/Catalysts | Resulting Functionality |
| C-H Activation/Functionalization | Aliphatic chain | Palladium, Silver, Photoredox catalysts | Introduction of alkyl, aryl, or other functional groups |
| Derivatization of the Hydroxyl Group | Hydroxyl group | Acyl chlorides, Alkyl halides | Esters, Ethers |
| Aromatic Ring Substitution | Phenyl ring | Electrophilic/Nucleophilic reagents | Halogenation, Nitration, Alkylation |
Development of Sustainable Production Methods
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the production of this compound is no exception. fastercapital.comsustainability-directory.com Future research in this area will be multifaceted, addressing raw material sourcing, energy consumption, and waste reduction.
| Sustainability Aspect | Research Approach | Key Performance Indicators |
| Renewable Feedstocks | Biocatalytic conversion of biomass | % Renewable carbon, Feedstock conversion efficiency |
| Green Solvents | Use of ionic liquids, supercritical fluids, or solvent-free conditions | Solvent toxicity, Recyclability, E-factor |
| Catalyst Recycling | Heterogenization of catalysts, Use of magnetic nanoparticles | Catalyst turnover number, % Catalyst recovery |
| Energy Efficiency | Process intensification, Use of alternative energy sources (e.g., microwave, ultrasound) | Energy consumption per unit of product |
Targeted Applications in Emerging Technologies
While currently used primarily in fragrances and as a solvent, the unique chemical structure of this compound makes it a candidate for a range of applications in emerging technologies.
One potential area of exploration is in the field of polymer chemistry. The hydroxyl group of this compound could be used to incorporate it as a monomer in the synthesis of specialty polymers. The phenoxy-ethoxy moiety could impart desirable properties such as flexibility, thermal stability, or specific optical properties to the resulting polymer.
Another avenue for future research is its use as a building block in the synthesis of biologically active molecules. The combination of an aromatic ring and a hydrophilic ethoxy-ethanol chain is a common motif in many pharmaceutical compounds. Advanced functionalization strategies could be employed to convert this compound into more complex intermediates for drug discovery.
Furthermore, its surfactant-like properties could be exploited in the formulation of advanced materials, such as microemulsions for nanoparticle synthesis or as a component in specialized coatings and drug delivery systems.
| Emerging Application | Relevant Properties | Research Direction |
| Specialty Polymers | Hydroxyl functionality, Phenyl group | Polymerization studies, Characterization of polymer properties |
| Pharmaceutical Intermediates | Aromatic and hydrophilic moieties | Development of synthetic routes to target molecules |
| Advanced Materials | Surfactant-like properties | Formulation of microemulsions, coatings, and drug delivery systems |
Q & A
Q. What established synthetic routes are available for preparing 2-(2-Phenylethoxy)ethanol, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of this compound typically employs the Williamson ether synthesis . This involves reacting 2-phenylethanol with a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaOH or KOH). Key optimization parameters include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy : H and C NMR confirm ether linkage formation (e.g., δ 3.6–4.0 ppm for -OCH groups).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 180.115).
- Chromatography : GC or HPLC with UV detection quantifies impurities (e.g., residual phenylethanol) .
Q. How does the steric and electronic nature of substituents on the phenylethoxy group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., ortho-methyl groups) hinder nucleophilic attack, reducing reaction rates.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance leaving-group ability, accelerating substitution.
Experimental Design :- Synthesize derivatives with varying substituents (e.g., -NO, -CH).
- Monitor reaction kinetics via H NMR or conduct Hammett plot analysis .
Q. Reference :
Q. What methodologies resolve contradictions in reported toxicity data for this compound and related glycol ethers?
Methodological Answer: Discrepancies in toxicity data (e.g., acute vs. chronic exposure) require:
- Dose-Response Studies : Assess LC values across multiple models (e.g., zebrafish, mammalian cell lines).
- Metabolite Profiling : Identify toxic intermediates (e.g., phenoxyacetic acid) via LC-MS/MS.
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-Phenoxyethanol, LD = 1,260 mg/kg in rats) .
Q. Reference :
Q. How can this compound be utilized in drug delivery systems to enhance pharmacokinetic properties?
Methodological Answer:
- Solubility Enhancement : Formulate micelles or liposomes using the compound’s amphiphilic properties.
- Prodrug Design : Conjugate hydrophobic drugs (e.g., anticancer agents) via ester linkages.
- In Vivo Testing : Monitor bioavailability and tissue distribution using radiolabeled tracers (e.g., C-labeled derivatives) .
Q. What catalytic applications does this compound have in green chemistry?
Methodological Answer:
- Solvent Replacement : Replace traditional solvents (e.g., DMF) in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Biocatalysis : Use as a co-solvent in enzyme-mediated reactions (e.g., lipase-catalyzed esterification).
- Waste Reduction : Optimize reaction conditions to minimize byproducts (e.g., via DOE methodologies) .
Q. Reference :
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
